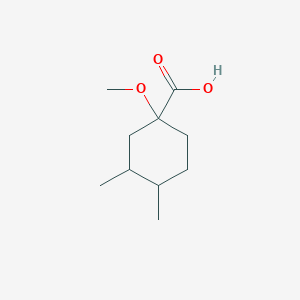
1-Methoxy-3,4-dimethylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane, featuring a methoxy group, two methyl groups, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,4-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common route involves the alkylation of cyclohexanone followed by methoxylation and carboxylation. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the reactions. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: 1-Methoxy-3,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-hydroxy-3,4-dimethylcyclohexane-1-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 1-methoxy-3,4-dimethylcyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 1-Hydroxy-3,4-dimethylcyclohexane-1-carboxylic acid.
Reduction: 1-Methoxy-3,4-dimethylcyclohexanol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
1-Methoxy-3,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-methoxy-3,4-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in biochemical research.
類似化合物との比較
1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid: Similar structure but with different substitution patterns.
1-Hydroxy-3,4-dimethylcyclohexane-1-carboxylic acid: An oxidation product with a hydroxyl group instead of a methoxy group.
1-Methoxy-3,4-dimethylcyclohexanol: A reduction product with an alcohol group instead of a carboxylic acid group.
Uniqueness: 1-Methoxy-3,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry.
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-methoxy-3,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-7-4-5-10(13-3,9(11)12)6-8(7)2/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChIキー |
LAJINLJLIDHVON-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)(C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
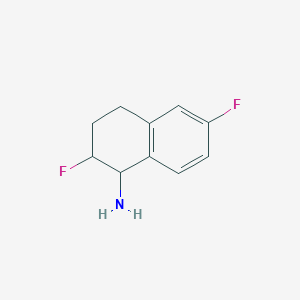
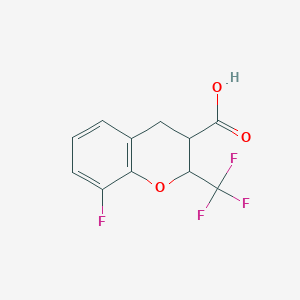
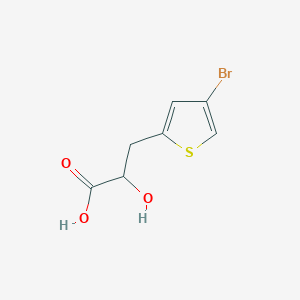
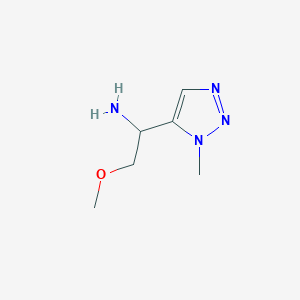
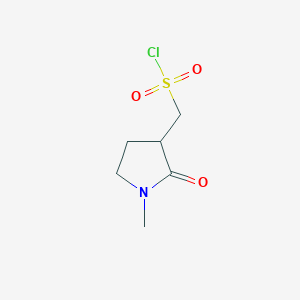
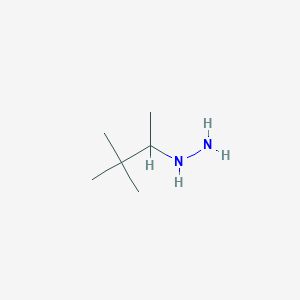
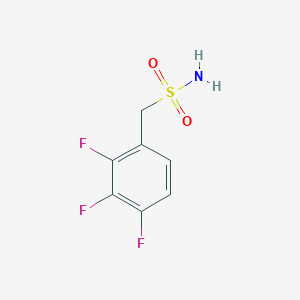
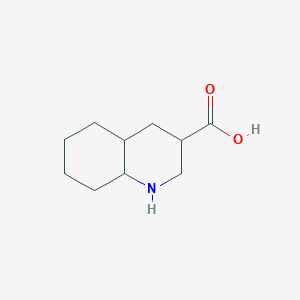
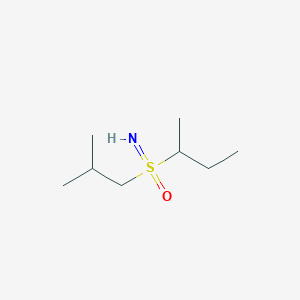
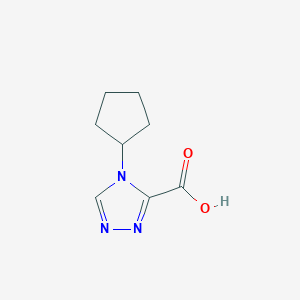
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
